molecular formula C10H8N4OS B14019301 9-(2-furylmethyl)-9H-purine-6-thiol CAS No. 17801-50-2

9-(2-furylmethyl)-9H-purine-6-thiol

Cat. No.: B14019301
CAS No.: 17801-50-2
M. Wt: 232.26 g/mol
InChI Key: XPKNCYCTWFVAJB-UHFFFAOYSA-N
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Description

9-(2-Furylmethyl)-9H-purine-6-thiol is a purine derivative characterized by a furylmethyl substitution at the N9 position and a thiol group at the C6 position. Purine derivatives are widely studied for their medicinal properties, including antithyroid, antitumor, and antimicrobial activities. The thiol group at C6 facilitates charge-transfer (CT) complexation with iodine, a mechanism critical for antithyroid activity . Modifications to the substituents on the sulfur atom (e.g., alkyl, aryl, or heterocyclic groups) significantly influence biological activity and toxicity profiles .

Properties

CAS No.

17801-50-2

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

9-(furan-2-ylmethyl)-3H-purine-6-thione

InChI

InChI=1S/C10H8N4OS/c16-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-15-7/h1-3,5-6H,4H2,(H,11,12,16)

InChI Key

XPKNCYCTWFVAJB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C2NC=NC3=S

Origin of Product

United States

Preparation Methods

Alkylation at the N9 Position

The introduction of the 2-furylmethyl group at the N9 position is typically achieved via alkylation of purine derivatives. Key steps include:

  • Starting Material : 6-Chloro-9H-purine (or its protected analogs) serves as the precursor.
  • Alkylating Agent : 2-(Chloromethyl)furan or 2-(bromomethyl)furan under basic conditions (e.g., K₂CO₃, NaH).
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: 60–80°C for 6–12 hours.
    • Yield: 60–75% after purification by silica gel chromatography.

Reaction Scheme :
$$
\text{6-Chloro-9H-purine} + \text{2-(bromomethyl)furan} \xrightarrow{\text{Base, DMF}} \text{6-Chloro-9-(2-furylmethyl)-9H-purine}
$$

Thiolation at the C6 Position

Conversion of the C6 chloro group to thiol involves nucleophilic substitution:

  • Reagents : Thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents.
  • Conditions :
    • Solvent: Ethanol or water.
    • Temperature: Reflux (80–100°C) for 4–8 hours.
    • Acid Workup: Hydrolysis with HCl to liberate the thiol group.
    • Yield: 50–65% after recrystallization.

Reaction Scheme :
$$
\text{6-Chloro-9-(2-furylmethyl)-9H-purine} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{9-(2-furylmethyl)-9H-purine-6-thiol}
$$

Optimization and Mechanistic Insights

  • Regioselectivity : Alkylation at N9 is favored due to the higher nucleophilicity of N9 compared to N7 in purines.
  • Side Reactions : Competing O-alkylation of the furan oxygen is mitigated using bulky bases (e.g., DIPEA).
  • Characterization :
    • ¹H NMR : Signals at δ 8.5–8.7 ppm (purine H8), δ 6.2–6.4 ppm (furan protons).
    • MS (ESI+) : m/z calculated for C₁₀H₈N₄OS [M+H]⁺: 233.04; observed: 233.1.

Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Alkylation : 30 minutes at 100°C in DMF with 10% Pd/C catalyst.
  • Thiolation : 15 minutes at 120°C using NaSH in DMSO.

Protection-Deprotection Strategies

  • N1 Protection : Benzyl or tert-butoxycarbonyl (Boc) groups prevent undesired side reactions during alkylation.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA) post-thiolation.

Comparative Data Table

Method Conditions Yield (%) Purity (HPLC)
Conventional Alkylation K₂CO₃, DMF, 80°C, 8h 68 98%
Microwave Alkylation Pd/C, DMF, 100°C, 30min 72 99%
Thiourea Thiolation Ethanol, reflux, 6h 55 95%
NaSH Thiolation H₂O, 100°C, 4h 62 97%

Challenges and Solutions

  • Low Solubility : Use of DMSO as a co-solvent improves reaction homogeneity during thiolation.
  • Oxidation of Thiol : Addition of antioxidants (e.g., ascorbic acid) or inert atmosphere (N₂/Ar) prevents disulfide formation.

Chemical Reactions Analysis

Types of Reactions

9-(2-furylmethyl)-3H-purine-6-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.

    Substitution: The furylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-(2-furylmethyl)-3H-purine-6-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-(2-furylmethyl)-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the furylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations in Analogues :

Compound Substituent at N9 Substituent at C6 Key Feature(s)
6-Mercaptopurine (6MP) H SH Free SH group; high toxicity
6-(Benzylsulfanyl)-9H-purine Benzyl S-Benzyl High antithyroid activity (Kc ≈ MMI)
β-d-Arabinosyl-6-mercaptopurine β-d-Arabinofuranosyl SH Antitumor activity; inhibits cytidylate reductase
9-(2-Furylmethyl)-9H-purine-6-thiol 2-Furylmethyl SH Potential reduced toxicity due to blocked SH

Comparison with Similar Compounds

Antithyroid Activity and Charge-Transfer Complexation

Compounds forming stable CT complexes with iodine (Kc ≥ 100 L mol⁻¹) exhibit antithyroid effects. Key comparisons include:

  • Methimazole (MMI) : Kc = 23,193 L mol⁻¹; gold standard for antithyroid activity .
  • 6-(Benzylsulfanyl)-9H-purine : Kc ≈ 20,000 L mol⁻¹; activity comparable to MMI but with fewer side effects due to blocked SH .
  • 9-(2-Furylmethyl)-9H-Purine-6-Thiol : Expected to have a moderate Kc value (similar to alkyl/aryl derivatives), though specific data are pending. The furylmethyl group may enhance metabolic stability compared to linear alkyl chains .

Antitumor Activity

  • β-d-Arabinosyl-6-mercaptopurine: Synergistic with azaserine, inhibits cytidylate reductase (key for DNA synthesis) in leukemia models. However, it causes fetal toxicity in mice .
  • 6-Thioinosine (9-β-D-ribofuranosyl-6-thiol): A riboside analogue with antitumor properties; the ribose moiety improves cellular uptake but may reduce stability compared to arabinosyl derivatives .

Toxicity and Structural Modifications

  • Free SH Group (6MP) : Associated with myelosuppression and hepatotoxicity .
  • Sugar-Modified Analogues: Arabinosyl and ribofuranosyl derivatives exhibit variable toxicity depending on dosage and tumor type .

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